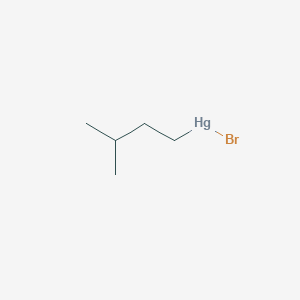

Bromo(3-methylbutyl)mercury

Description

Method Development for Trace Analysis in Complex Scientific Matrices

The analysis of bromo(3-methylbutyl)mercury and other organomercury compounds in scientific research often requires the detection of extremely low concentrations in complex matrices such as biological tissues, soil, and water. scispace.comnih.gov This necessitates the development of specialized analytical methods to achieve the required sensitivity and selectivity.

Preconcentration: To detect trace amounts of organomercury compounds, a preconcentration or enrichment step is often integrated into the analytical workflow. pensoft.net This involves isolating the analytes from a large sample volume and concentrating them into a smaller volume. Common preconcentration techniques include:

Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent that retains the analytes, which are then eluted with a small volume of solvent. pensoft.netacs.org

Solid-Phase Microextraction (SPME): A fused silica (B1680970) fiber coated with a suitable stationary phase is exposed to the sample, and the adsorbed analytes are subsequently desorbed into the analytical instrument. researchgate.net

Derivatization: For GC analysis, derivatization is a key step in method development for non-volatile organomercury compounds. researchgate.netresearchgate.net This chemical modification converts the analytes into more volatile and thermally stable derivatives, improving their chromatographic behavior and detectability.

Hyphenated Techniques: The coupling of separation techniques with powerful detection systems (hyphenated techniques) is a cornerstone of modern trace analysis. Systems like HPLC-ICP-MS and GC-ICP-MS provide the high degree of sensitivity and selectivity needed to analyze complex samples. researchgate.netfrontiersin.org

Method Validation: A critical aspect of method development is validation, which ensures the reliability and accuracy of the analytical results. This is often achieved through the use of Certified Reference Materials (CRMs), which are materials with a known concentration of the target analyte in a similar matrix. researchgate.netvliz.be

Table 3: Strategies for Trace Organomercury Analysis

| Strategy | Description | Purpose in Organomercury Analysis | Examples of Techniques |

|---|---|---|---|

| Preconcentration | Increasing the concentration of the analyte prior to analysis. | To achieve lower detection limits for trace-level quantification. | Solid-Phase Extraction (SPE), Solid-Phase Microextraction (SPME). researchgate.netpensoft.net |

| Derivatization | Chemical modification of the analyte to enhance its analytical properties. | To increase the volatility and thermal stability of organomercury compounds for GC analysis. researchgate.net | Ethylation, phenylation. researchgate.net |

| Hyphenation | Coupling a separation technique with a detection technique. | To combine the high resolving power of chromatography with the high sensitivity and selectivity of modern detectors. | HPLC-ICP-MS, GC-ICP-MS, HPLC-CV-AFS. researchgate.netfrontiersin.orgpsanalytical.com |

| Method Validation | Verifying that an analytical method is suitable for its intended purpose. | To ensure the accuracy, precision, and reliability of the analytical data. | Analysis of Certified Reference Materials (CRMs). researchgate.netvliz.be |

Properties

CAS No. |

35070-57-6 |

|---|---|

Molecular Formula |

C5H11BrHg |

Molecular Weight |

351.64 g/mol |

IUPAC Name |

bromo(3-methylbutyl)mercury |

InChI |

InChI=1S/C5H11.BrH.Hg/c1-4-5(2)3;;/h5H,1,4H2,2-3H3;1H;/q;;+1/p-1 |

InChI Key |

GVFYZBYNWCLZAI-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)CC[Hg]Br |

Origin of Product |

United States |

Extraction:the Goal of the Extraction Step is to Efficiently Remove the Organomercury Compounds from the Sample Matrix Without Altering Their Chemical Form. Common Extraction Methods for Solid Samples Like Sediments and Biological Tissues Include:

Acid Extraction: Often used in combination with a solvent to leach the analytes from the matrix. researchgate.netvliz.bevliz.be

Alkaline Extraction: An alternative method used for specific sample types. vliz.bevliz.be

Distillation: A technique that can be used to separate volatile mercury compounds. vliz.bevliz.be

Structural Characterization and Advanced Spectroscopic Analysis of Bromo 3 Methylbutyl Mercury

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule in solution. High-resolution ¹H and ¹³C NMR provide detailed information about the electronic environment of each nucleus.

The ¹H and ¹³C NMR spectra of Bromo(3-methylbutyl)mercury are predicted based on the known spectra of 1-bromo-3-methylbutane (B150244) and the established effects of the bromomercuri (-HgBr) group on alkyl chains. The electronegativity and magnetic anisotropy of the C-Hg bond significantly influence the chemical shifts of nearby nuclei compared to a C-Br bond.

In the ¹H NMR spectrum , the protons on the carbon atom directly bonded to the mercury atom (Cα) are expected to be the most deshielded. The signal for these α-protons would likely appear as a triplet, coupled to the adjacent β-protons. The presence of the spin-active ¹⁹⁹Hg isotope (16.87% natural abundance, spin I=1/2) would result in satellite peaks flanking the main resonance, with a characteristic coupling constant (²J_Hg-H_) that is a definitive indicator of the C-Hg bond.

In the ¹³C NMR spectrum , the Cα carbon is significantly shifted downfield due to the heavy atom effect of mercury. Similar to the proton spectrum, coupling between the ¹⁹⁹Hg nucleus and the carbon nuclei (¹J_Hg-C_, ²J_Hg-C_, etc.) provides unequivocal evidence for the structure. The ¹J_Hg-C_ coupling constant is particularly large and diagnostic.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Notes |

| -CH₂-HgBr | ~2.5 (t) | ~40 | Chemical shifts are influenced by the -HgBr group. Satellites from ¹⁹⁹Hg coupling are expected. chegg.comchemicalbook.com |

| -CH₂-CH₂-HgBr | ~1.8 (m) | ~35 | |

| -CH(CH₃)₂ | ~1.7 (m) | ~28 | |

| -CH(CH₃)₂ | ~0.9 (d) | ~22 | Doublet due to coupling with the adjacent methine proton. |

Note: Data are predictive and based on analysis of analogous structures. chemicalbook.comnih.gov t = triplet, d = doublet, m = multiplet.

Deuterium (B1214612) labeling is a powerful technique used to trace the pathways of atoms during a chemical reaction, thereby elucidating reaction mechanisms. In the context of organomercury compounds, deuterium can be strategically incorporated into the alkyl chain to study reactions such as substitution, elimination, or rearrangement. researchgate.net

For example, if this compound were synthesized from a deuterium-labeled precursor, such as 1-bromo-3-methylbutane-1,1-d₂, the position of the deuterium atoms in the final product and any subsequent reaction products could be monitored by ¹H NMR (by observing the disappearance of a signal), ²H NMR, or mass spectrometry. This approach can distinguish between different mechanistic possibilities, such as those involving carbocation intermediates or concerted pathways. The use of deuterium-labeled derivatizing agents, like sodium tetraethylborate-d₂₀, is also a common strategy in the analysis of organometallic species to differentiate between naturally occurring species and those formed during sample preparation. psu.edumdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and are excellent for identifying specific functional groups and providing insight into molecular structure and bonding. nih.gov

For this compound, the spectra would be dominated by the vibrations of the 3-methylbutyl group, but would also feature characteristic low-frequency modes associated with the C-Hg-Br moiety.

C-H stretching: Bands in the 2850-3000 cm⁻¹ region corresponding to the alkyl C-H bonds.

C-H bending: Vibrations in the 1350-1470 cm⁻¹ region.

C-Hg stretching (ν_C-Hg_): A characteristic band expected in the 500-600 cm⁻¹ range. This mode is often strong in the Raman spectrum. nih.govresearchgate.net

Hg-Br stretching (ν_Hg-Br_): A strong band expected at low frequencies, typically below 300 cm⁻¹. dtic.mil

C-C stretching: Multiple bands in the 800-1200 cm⁻¹ region.

The presence and position of these bands, particularly the low-frequency C-Hg and Hg-Br stretches, would confirm the identity of the compound. researchgate.net

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |

| C-H Stretching | 2850 - 3000 | IR, Raman |

| C-H Bending/Scissoring | 1470 - 1450 | IR |

| C-H Bending/Wagging | 1385 - 1365 | IR |

| C-C Stretching | 1200 - 800 | Raman, IR |

| C-Hg Stretching | 600 - 500 | Raman |

| C-Hg-Br Bending | 300 - 200 | Raman, IR (Far-IR) |

| Hg-Br Stretching | < 250 | Raman, IR (Far-IR) |

Note: Frequencies are approximate and based on data for alkylmercury halides and alkyl halides. bham.ac.uknih.gov

Vibrational circular dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. annualreviews.org It is a powerful technique for determining the absolute configuration and solution-state conformation of chiral molecules. infim.rodtu.dk

This compound itself is an achiral molecule and therefore would not exhibit a VCD spectrum. However, VCD would be an invaluable tool for the analysis of chiral derivatives. For instance, if a stereocenter were present in the alkyl chain, as in Bromo(2-methylbutyl)mercury, VCD spectroscopy could be used. researchgate.net By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations for different possible conformations and configurations, the preferred three-dimensional structure in solution can be determined. rsc.org The technique is particularly sensitive to the subtle energetic differences between various rotational isomers (conformers), providing a detailed conformational landscape that is often inaccessible by other methods. rsc.org

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, electron ionization (EI) would lead to a series of characteristic fragments. The presence of two polyisotopic elements, mercury and bromine, results in a highly distinctive isotopic pattern for any fragment containing them, which greatly aids in identification.

The fragmentation of organomercury compounds typically involves the cleavage of the C-Hg and Hg-X bonds. iastate.edu

Molecular Ion [M]⁺: The parent ion, showing the characteristic isotopic cluster of Hg and Br.

[M - Br]⁺: Loss of the bromine atom, resulting in the [R-Hg]⁺ cation.

[M - C₅H₁₁]⁺: Loss of the 3-methylbutyl radical, resulting in the [HgBr]⁺ fragment.

[C₅H₁₁]⁺: The isopentyl cation, which would be a prominent peak and would undergo further fragmentation. nist.gov

[Hg]⁺: The mercury cation itself.

Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Formula | Predicted m/z (for ¹⁹⁹Hg, ⁷⁹Br) | Notes |

| Molecular Ion | [C₅H₁₁BrHg]⁺ | 350 | Will exhibit a complex isotopic pattern from both Hg and Br. |

| Loss of Bromine | [C₅H₁₁Hg]⁺ | 271 | Isotopic pattern will match that of mercury. |

| Loss of Alkyl Group | [HgBr]⁺ | 279 | Isotopic pattern will match that of Hg and Br. |

| Alkyl Cation | [C₅H₁₁]⁺ | 71 | Base peak is likely, will show typical hydrocarbon fragmentation. |

| Mercury Cation | [Hg]⁺ | 199 | Isotopic pattern will match that of mercury. |

Note: m/z values are calculated for the most abundant or representative isotopes (¹⁹⁹Hg, ⁷⁹Br) for simplicity. Actual spectra will show clusters.

X-ray Diffraction Studies of Organomercury(II) Halides

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids, yielding precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not specifically reported, the structures of numerous organomercury(II) halides (RHgX) have been determined, and they consistently show a characteristic molecular geometry. nih.goviucr.org

These compounds almost invariably adopt a linear or nearly linear arrangement of the C-Hg-X atoms, with the bond angle approaching 180°. libretexts.org This linearity is a result of the involvement of the mercury 6s and 6p orbitals in sp hybridization. The mercury atom may also engage in weak intermolecular secondary interactions with neighboring halogen or other heteroatoms, which can cause slight deviations from perfect linearity. core.ac.uk

Typical Structural Parameters for R-Hg-X Compounds

| Parameter | Typical Value | Reference |

| C-Hg Bond Length | 2.05 - 2.20 Å | libretexts.org |

| Hg-Br Bond Length | 2.45 - 2.60 Å | ncl.ac.uk |

| C-Hg-Br Bond Angle | 175° - 180° | libretexts.orgcore.ac.uk |

| Hg···Br Intermolecular Contacts | > 3.0 Å | core.ac.uk |

Note: These are generalized values from published crystal structures of various organomercury(II) halides. researchgate.netsapub.org

Analysis of Coordination Geometry and Secondary Interactions around Mercury

The coordination geometry of organomercury compounds, including halides like this compound, is significantly influenced by both the organic and inorganic constituents of the molecule. rsc.org In its fundamental state, the mercury atom in alkylmercury halides typically exhibits a linear C-Hg-X (where X is a halogen) arrangement. However, this idealized geometry is often perturbed by secondary interactions with neighboring atoms, leading to a more complex coordination sphere. core.ac.uk

The coordination number of the mercury atom can therefore vary. While nominally two-coordinate due to the C-Hg and Hg-Br bonds, the presence of secondary interactions can increase the effective coordination number. rsc.orgresearchgate.net For instance, in some organomercury bromides, the mercury atom can be described as having a distorted square-pyramidal geometry due to these additional interactions. researchgate.net The angles between the primary covalent bonds and the secondary bonds are often close to 90°. core.ac.uk The propensity of the mercury atom to engage in these secondary bonds is a defining feature of the structural chemistry of organomercury compounds. core.ac.uk

A study of various mercury(II) halide complexes has shown that while the inorganic part (the halide) plays a predominant role in determining the coordination geometry, the organic unit can also significantly influence the coordination sphere. rsc.org This interplay between the organic and inorganic components dictates the final solid-state structure.

Table 1: General Bond Characteristics in Organomercury Halides

| Interaction Type | Typical Bond Length Range (Å) | Notes |

| Hg-C (covalent) | 2.06 - 2.15 | Can be elongated by steric strain or electronegative substituents. core.ac.uk |

| Hg...N (secondary) | 2.29 - 2.92 | Weaker interactions leading to longer bond lengths. core.ac.uk |

| Hg...O (secondary) | Variable | Influences crystal packing and can lead to polymeric structures. core.ac.uk |

| Hg-Br (covalent) | ~2.46 | Based on related structures. |

Note: Specific values for this compound are not available and these represent general ranges observed in similar compounds.

Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR) for Complex Mixture Analysis

Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR) is a powerful hyphenated analytical technique that combines the high-resolution separation capabilities of gas chromatography with the specific identification power of Fourier transform infrared spectroscopy. frontiersin.orgmdpi.com This technique is particularly valuable for the analysis of complex mixtures, allowing for the separation and subsequent structural elucidation of individual components. frontiersin.org

In the context of analyzing a substance like this compound, GC-FTIR offers a distinct advantage over techniques like Gas Chromatography-Mass Spectrometry (GC-MS), especially in differentiating isomers which may produce similar mass spectra. mdpi.com The FTIR spectrum provides a unique molecular fingerprint based on the vibrational and rotational energy states of the molecule, offering detailed information about its functional groups and atomic arrangement. mdpi.com

The process involves introducing a sample into the gas chromatograph, where it is vaporized and separated into its constituent compounds based on their volatility and interaction with the stationary phase of the GC column. As each separated compound elutes from the column, it passes through a heated light-pipe or is deposited onto a cryogenically cooled surface within the FTIR spectrometer. frontiersin.orgnih.gov An infrared beam is passed through the sample, and the resulting absorption spectrum is recorded. frontiersin.org

For organomercury compounds, derivatization is often a necessary step to increase their volatility for GC analysis. vliz.beresearchgate.net Reagents such as sodium tetraethylborate or sodium tetraphenylborate (B1193919) can be used for this purpose. vliz.beresearchgate.net The resulting derivatized compounds can then be analyzed by GC-FTIR. The infrared spectra obtained can be compared against spectral libraries for identification. frontiersin.org

The sensitivity of GC-FTIR can be enhanced by using solid-phase deposition of the analyte, which can lower the limit of detection to the nanogram scale. nih.gov The quality of the resulting IR spectrum is dependent on factors such as the temperature of the deposition surface. nih.gov

While specific GC-FTIR studies on this compound were not found in the reviewed literature, the general applicability of the technique for the speciation and identification of organomercury compounds is well-established. vliz.be The technique would be suitable for separating this compound from a complex matrix and providing a confirmatory identification based on its unique infrared absorption spectrum. The combination of retention time from the GC and the specific IR spectrum from the FTIR detector provides a high degree of confidence in the identification of the analyte. frontiersin.org

Theoretical and Computational Chemistry of Bromo 3 Methylbutyl Mercury

Density Functional Theory (DFT) Studies on Molecular Structure and Bonding

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of heavy-element compounds, offering a balance between computational cost and accuracy. researchgate.netresearchgate.net For Bromo(3-methylbutyl)mercury, DFT calculations can provide significant insights into its geometry and the nature of its chemical bonds.

Geometry Optimization and Electronic Structure Calculations

Geometry optimization of the this compound molecule using DFT methods, such as B3LYP with a suitable basis set that includes relativistic effects for the mercury atom (e.g., LANL2DZ or SDD), would likely reveal a nearly linear C-Hg-Br arrangement. researchgate.net The bond angle is expected to deviate slightly from 180° due to the steric influence of the 3-methylbutyl group.

The electronic structure calculations would highlight the covalent nature of the C-Hg and Hg-Br bonds. The C-Hg bond is formed from the overlap of a carbon sp3 hybrid orbital and a mercury 6s-6p hybrid orbital. The Hg-Br bond would exhibit a higher degree of ionic character due to the greater electronegativity difference between mercury and bromine.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

| C-Hg Bond Length | ~2.1 Å |

| Hg-Br Bond Length | ~2.45 Å |

| C-Hg-Br Bond Angle | ~175-179° |

| C-C Bond Lengths (alkyl) | ~1.53-1.54 Å |

| C-H Bond Lengths (alkyl) | ~1.09-1.10 Å |

Note: These are estimated values based on typical data for similar organomercury halides and require specific calculations for confirmation.

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry provides a framework to explore the potential reaction pathways of this compound, such as ligand exchange or decomposition reactions.

Energy Profiles and Reaction Kinetics

The cleavage of the C-Hg bond is a critical reaction pathway for organomercury compounds. wikipedia.org Computational modeling can elucidate the energy profile for the homolytic cleavage of this bond to form a 3-methylbutyl radical and a bromomercury radical. The calculated bond dissociation energy (BDE) would be a key indicator of the compound's stability.

Furthermore, the study of transition states for reactions, such as nucleophilic attack at the mercury center, can reveal the lability of the bromide ligand and the potential for the formation of other organomercury species. The energy barriers calculated for these processes are crucial for understanding the reaction kinetics.

Prediction of Spectroscopic Properties through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic data of molecules.

Vibrational (infrared and Raman) spectra can be simulated from the calculated harmonic frequencies. The C-Hg and Hg-Br stretching frequencies are particularly diagnostic. The C-Hg stretch is expected in the range of 500-600 cm⁻¹, while the Hg-Br stretch would appear at a lower frequency, typically below 300 cm⁻¹. acs.org

Nuclear Magnetic Resonance (NMR) chemical shifts, especially for ¹³C and ¹⁹⁹Hg, can also be predicted. The ¹⁹⁹Hg chemical shift is highly sensitive to the electronic environment around the mercury atom and would be a valuable parameter for characterizing this compound.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Property | Predicted Value/Range |

| C-Hg Stretch (IR) | 500 - 600 cm⁻¹ |

| Hg-Br Stretch (IR) | < 300 cm⁻¹ |

| ¹³C NMR (C-Hg) | ~30-40 ppm |

| ¹⁹⁹Hg NMR | Highly dependent on solvent and concentration |

Note: These are generalized predictions based on existing literature for related compounds and would need to be verified by specific quantum chemical calculations.

Conformational Analysis using Advanced Computational Methods

The 3-methylbutyl (isoamyl) group introduces conformational flexibility to the molecule. Advanced computational methods, such as molecular dynamics (MD) simulations or potential energy surface (PES) scans, can be employed to explore the different stable conformations. nih.govacs.orgvulcanchem.com

The rotation around the C-C bonds of the alkyl chain will lead to various staggered and eclipsed conformers. The relative energies of these conformers determine their population at a given temperature. The most stable conformer would likely be one that minimizes steric interactions between the bulky mercury-bromide headgroup and the methyl groups of the alkyl chain. pressbooks.pub Understanding the conformational landscape is crucial as it can influence the compound's reactivity and interactions with its environment.

Environmental Chemistry and Degradation Pathways of Organomercury Ii Halides

Abiotic Transformation Processes in Environmental Compartments

Abiotic degradation of organomercury compounds occurs without the direct involvement of microorganisms and is primarily driven by photochemical and chemical reactions in different environmental compartments. researchgate.netresearchgate.net

Photochemical degradation, or photolysis, is a significant process for the breakdown of organomercury compounds, particularly in surface waters and the atmosphere. epa.govnih.gov This process involves the cleavage of the carbon-mercury (C-Hg) bond upon absorption of light energy, leading to the formation of inorganic mercury and organic radicals. epa.gov

In aqueous systems, the photodegradation of methylmercury (B97897) (MeHg), a well-studied analogue, is known to be influenced by factors such as pH, the presence of dissolved organic matter (DOM), and the spectral composition of light. nih.govresearchgate.net UV radiation, especially in the UVB range, is particularly effective in cleaving the C-Hg bond. nih.gov The presence of DOM can have a dual role; it can enhance photodegradation by acting as a photosensitizer, but it can also inhibit the process by absorbing light or complexing with the mercury compound. researchgate.netnih.gov For Bromo(3-methylbutyl)mercury, it is anticipated that sunlight would induce the cleavage of the C-Hg bond, yielding 3-methylbutyl radicals and mercuric bromide. The minimum photochemical half-life for diphenylmercury (B1670734) in sunlight has been determined to be 8.5 hours, and for dissolved phenylmercuric salts, it is around 17 hours, suggesting that photodecomposition can be an environmentally significant process. epa.gov

In the atmosphere, organomercury compounds are expected to exist primarily in the vapor phase. nih.gov Their degradation is mainly driven by reactions with photochemically produced hydroxyl radicals (•OH). nih.gov While specific data for this compound is unavailable, the atmospheric half-life of the analogous compound 1-bromo-3-methylbutane (B150244), due to reaction with hydroxyl radicals, is estimated to be about 5 days. nih.gov This suggests that the alkyl chain of this compound would also be susceptible to atmospheric oxidation.

Table 1: Factors Influencing Photodegradation of Organomercury Compounds

| Factor | Effect on Degradation Rate | Reference |

|---|---|---|

| Light Intensity (UVB) | Increases degradation rate | nih.gov |

| Dissolved Organic Matter (DOM) | Can enhance or inhibit degradation | researchgate.netnih.gov |

| pH | Can influence speciation and reactivity | researchgate.net |

| Presence of Thiols | Can form complexes that are susceptible to photodecomposition | epa.gov |

In addition to photolysis, organomercury(II) halides can undergo chemical decomposition in water and soil. Hydrolysis is a potential pathway, although haloalkanes generally hydrolyze slowly. scbt.com For instance, the hydrolysis half-life of 1-bromopropane (B46711) at pH 7 is approximately 26 days, suggesting that this compound may also undergo slow hydrolysis to form the corresponding alcohol and mercuric bromide. echemi.com

In soil, the degradation of organomercury fungicides has been observed to be primarily a microbial process. osti.gov However, chemical reactions can also contribute to their transformation. Organomercury salts can decompose into metallic mercury through reduction and disproportionation reactions. osti.gov The persistence of organomercury compounds in soil can be significant, with large portions remaining intact for over a month. osti.govosti.gov The mobility and degradation in soil are influenced by factors such as soil texture, organic matter content, and moisture. epa.gov

Biotransformation and Microbial Degradation

Microorganisms play a pivotal role in the transformation and degradation of organomercury compounds in the environment. nih.govepa.gov These processes are central to the biogeochemical cycling of mercury and can lead to either the formation of more toxic species or their detoxification. frontiersin.orgresearchgate.net

Methylation: This process, primarily carried out by anaerobic bacteria such as sulfate- and iron-reducing bacteria, involves the conversion of inorganic mercury (Hg²⁺) to the highly toxic and bioaccumulative methylmercury (MeHg). researchgate.netnsf.gov The genes responsible for this transformation, hgcA and hgcB, have been identified in a wide range of microorganisms. nsf.govfacetsjournal.com

Demethylation: This is the degradation of methylmercury and other organomercury compounds. It can occur via two main pathways:

Oxidative demethylation: This pathway results in the formation of CO₂ and inorganic mercury (Hg²⁺) and is often linked to one-carbon metabolism. researchgate.net

Reductive demethylation: This pathway produces methane (B114726) (CH₄) and elemental mercury (Hg⁰). researchgate.net It is a well-understood detoxification mechanism often encoded by the mer operon. core.ac.ukfacetsjournal.com

It is plausible that this compound could be a substrate for demethylating bacteria, leading to the cleavage of the C-Hg bond and the formation of inorganic mercury.

Many bacteria have evolved resistance to toxic mercury compounds through specific enzymatic detoxification systems, most notably the mer operon. nih.govfacetsjournal.com This operon contains genes that encode for proteins involved in mercury transport, reduction, and the cleavage of organomercury compounds. facetsjournal.com

The key enzyme in the degradation of organomercurials is organomercurial lyase, encoded by the merB gene. igem.org This enzyme catalyzes the protonolysis of the C-Hg bond in compounds like methylmercury, producing a hydrocarbon (e.g., methane) and inorganic mercury (Hg²⁺). researchgate.netigem.org The resulting Hg²⁺ is then reduced to the less toxic and volatile elemental mercury (Hg⁰) by the enzyme mercuric reductase, encoded by the merA gene. researchgate.netfacetsjournal.com Bacteria possessing the mer operon have been shown to degrade a broad range of organomercurials. igem.org Therefore, it is highly probable that this compound could be detoxified by bacteria harboring the merB gene.

Table 2: Key Enzymes in Microbial Mercury Transformation

| Enzyme | Gene | Function | Reference |

|---|---|---|---|

| Organomercurial Lyase | merB | Cleavage of the carbon-mercury bond in organomercury compounds. | igem.org |

| Mercuric Reductase | merA | Reduction of inorganic mercury (Hg²⁺) to elemental mercury (Hg⁰). | researchgate.netfacetsjournal.com |

| HgcA/HgcB | hgcAB | Catalyze the methylation of inorganic mercury to methylmercury. | nsf.govfacetsjournal.com |

Volatilization and Transport Phenomena of Organomercury Species

The volatilization of organomercury compounds is a significant process that facilitates their long-range transport in the environment. osti.gov The tendency of a chemical to volatilize from water is described by its Henry's Law constant. For the analogous compound 1-bromo-3-methylbutane, the Henry's Law constant is 3.46 x 10⁻² atm-cu m/mole, which indicates rapid volatilization from water surfaces. echemi.com This suggests that this compound, if present in surface waters, would also be prone to volatilization.

From soil, volatilization can occur from both moist and dry surfaces. echemi.com Studies on organomercury fungicides have shown that volatile organomercury compounds can be detected in the air above treated soil. osti.govosti.gov The rate of volatilization is influenced by soil properties and moisture content, with increased moisture potentially decreasing the escape of organic mercury vapor. osti.gov Microbial activity is also a key driver of volatilization, as the reduction of organomercury compounds to elemental mercury (Hg⁰) produces a highly volatile species. epa.govepa.gov This elemental mercury can then be transported long distances in the atmosphere before being redeposited. frontiersin.org

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-bromo-3-methylbutane |

| 1-bromopropane |

| Diphenylmercury |

| Elemental mercury |

| Mercuric bromide |

| Mercuric reductase |

| Methylmercury |

| Organomercurial lyase |

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Techniques (GC, HPLC) Coupled with Mercury-Specific Detectors

Chromatographic techniques are central to the separation of individual mercury species from complex mixtures. The choice between gas chromatography (GC) and high-performance liquid chromatography (HPLC) is primarily dictated by the volatility and thermal stability of the target analyte.

Gas Chromatography (GC): GC is a powerful technique for the separation of volatile and thermally stable organomercury compounds. For less volatile species, a derivatization step is often required to increase their volatility, making them suitable for GC analysis. researchgate.netresearchgate.net This process chemically modifies the analyte into a more volatile form. Following separation on the GC column, the eluted compounds are introduced into a detector. While general-purpose detectors exist, mercury-specific detectors are preferred for their enhanced sensitivity and selectivity. These include:

Atomic Absorption Spectrometry (AAS): Provides specific detection for mercury. scispace.compsu.edu

Atomic Emission Detection (AED): Allows for the element-specific detection of mercury and other elements. researchgate.net

Mass Spectrometry (MS): Offers high sensitivity and structural information for compound identification. researchgate.net

Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS): A highly sensitive and element-specific detection method. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is particularly suited for the separation of non-volatile, thermally labile, or polar organomercury compounds, where GC is not a viable option. researchgate.netdiva-portal.org Reversed-phase HPLC is a commonly employed mode for these separations. agriculturejournals.cz To improve the chromatographic separation and reduce unwanted interactions with the analytical column, complexing agents such as 2-mercaptoethanol (B42355) or L-cysteine are frequently added to the mobile phase. researchgate.netagriculturejournals.cz

The coupling of HPLC with highly sensitive and selective detectors is crucial for the quantification of trace levels of organomercury compounds. Prominent detection systems include:

Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS): This is arguably the most powerful technique for mercury speciation analysis, offering exceptional sensitivity and selectivity. researchgate.netfrontiersin.org It can simultaneously provide information on different isotopes of mercury.

Cold Vapour Atomic Fluorescence Spectrometry (CV-AFS): A highly sensitive and selective technique for mercury detection. researchgate.netpsanalytical.com The eluent from the HPLC is subjected to a process that converts the mercury species into elemental mercury vapor, which is then detected by AFS.

Table 1: Overview of Chromatographic Techniques for Organomercury Analysis

| Technique | Principle | Applicability for Bromo(3-methylbutyl)mercury | Common Detectors | Advantages | Limitations |

|---|---|---|---|---|---|

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Applicable, likely requiring a derivatization step to increase volatility. | AAS, AED, MS, ICP-MS | High resolution and separation efficiency. researchgate.net | Requires analyte to be volatile and thermally stable; may require derivatization. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Highly suitable for direct analysis without derivatization. | ICP-MS, CV-AFS, UV | Applicable to a wide range of compounds, including non-volatile and thermally labile ones. researchgate.net | Resolution may be lower than GC for some compounds. diva-portal.org |

Speciation Analysis of Organomercury(II) Compounds in Environmental and Biological Samples

Speciation analysis, the process of identifying and quantifying the different chemical forms of an element, is critical for mercury because its toxicity and environmental behavior are highly dependent on its chemical form. psanalytical.comtandfonline.com For instance, organomercury compounds are generally more toxic than inorganic mercury. A typical speciation analysis workflow involves several key stages. vliz.bevliz.be

Applications in Contemporary Organic Synthesis As a Chemical Reagent

Alkyl Transfer Reactions Utilizing Alkylmercury(II) Halides

Alkylmercury(II) halides (RHgX) are known reagents for the transfer of alkyl groups. libretexts.org These reactions often proceed through free-radical chain mechanisms, particularly under photostimulation. iastate.edu The process typically involves the generation of an alkyl radical (R•) from the alkylmercury halide, which can then react with a suitable substrate. iastate.edu

The general mechanism for these photostimulated radical chain reactions involves the initial formation of the alkyl radical, which then engages in subsequent propagation steps. For instance, alkylmercury halides react with various substrates like phenyl disulfides, diselenides, and ditellurides (PhYYPh), as well as with compounds like bromotrichloromethane (B165885) (BrCCl₃), under sunlamp irradiation to transfer the alkyl group. iastate.edu These reactions are believed to proceed via a radical chain mechanism involving R• and Hg(III) intermediates. iastate.edu The generated alkyl radical (R•) undergoes an SH2 or atom transfer reaction with the substrate. The resulting radical then reacts with the starting alkylmercury halide (RHgX) to form a mercury(III) intermediate, which subsequently eliminates the alkyl radical R•, propagating the chain. iastate.edu

Electron transfer processes are central to these alkylation reactions. iastate.eduresearchgate.net For example, electron transfer chain reactions leading to substitution on electronegatively substituted benzene (B151609) derivatives can be achieved with alkylmercury halides in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.net

While specific studies focusing solely on bromo(3-methylbutyl)mercury are limited in contemporary literature, its reactivity can be inferred from studies on analogous alkylmercury halides such as n-butyl, isopropyl, and tert-butylmercury halides. iastate.eduiastate.eduacs.org These compounds serve as effective precursors for generating the corresponding alkyl radicals for subsequent reactions.

Table 1: Examples of Alkyl Transfer Reactions with Alkylmercury Halides This table is illustrative of the types of reactions alkylmercury halides undergo, based on documented reactions of analogous compounds.

| Alkylmercury Halide (RHgX) | Substrate | Conditions | Product Type | Reference |

| t-BuHgCl | Imines | Photostimulation, KI | Reductive Alkylation | iastate.edu |

| n-BuHgX | PhSSPh | Sunlamp Irradiation | n-BuSPh | iastate.edu |

| t-BuHgCl | PhCHO | DABCO | para-t-Bu-PhCHO | researchgate.net |

| t-BuHgI | Dienes/Enynes | Photostimulation | Cyclized Alkylated Products | acs.org |

Carbon-Carbon Bond Formation Methodologies in Synthetic Routes

The transfer of the 3-methylbutyl group from this compound is a key method for forming new carbon-carbon bonds. Organomercury compounds, including alkylmercury halides, are valuable reagents in synthetic organic chemistry for this purpose. scribd.com They can participate in coupling reactions, often catalyzed by transition metals, to create C-C linkages that would be otherwise challenging to form. acs.org

One significant application involves free-radical chain reactions where the alkyl group from the mercurial adds to an unsaturated system. Photostimulated reactions between tri-n-butyl-1-alkenyltin compounds and alkylmercurials result in the formation of a new carbon-carbon bond, yielding substituted alkenes. iastate.edu This process occurs through a radical chain mechanism involving the addition of the alkyl radical to the double bond. iastate.edu

Furthermore, alkylmercury halides can be used in cyclization reactions that form carbon-carbon bonds. The photostimulated addition of tert-butylmercury halides to 1,6-dienes and enynes leads to primary alkylmercury halides resulting from 5-exo-cyclizations of the intermediate adduct radicals, effectively forming a new C-C bond within a cyclic framework. acs.org

The Grignard reaction is another fundamental method for C-C bond formation. atamanchemicals.com While 1-bromohexane (B126081) is used to prepare a Grignard reagent for alkylation, organomercurials like this compound can also be precursors in transmetalation reactions to generate more reactive organometallic species that then participate in C-C bond-forming steps. scribd.com

Table 2: Methodologies for Carbon-Carbon Bond Formation

| Reagent System | Substrate Type | Key Transformation | Resulting Structure | Reference |

| Alkylmercury Halide / Light | Alkenyltin Compound | Radical Addition | Substituted Alkene | iastate.edu |

| Alkylmercury Halide / Light | 1,6-Diene | Radical Addition/Cyclization | Substituted Cyclopentane | acs.org |

| Alkylmercury Halide / Base | Substituted Benzene | Aromatic Substitution | Alkylated Aromatic Ring | researchgate.net |

Generation of Reactive Intermediates (e.g., Dichlorocarbene)

This compound can serve as a precursor or reactant in processes involving highly reactive intermediates. A notable example is its interaction with carbenes, such as dichlorocarbene (B158193) (:CCl₂). Research has shown that the reaction of dichlorocarbene with various dialkylmercurials, including diisoamylmercury (the symmetrical mercurial related to this compound), leads to insertion products. researchgate.net

Dichlorocarbene can insert into either the carbon-mercury (C-Hg) bond or a β-carbon-hydrogen (β-C-H) bond of the alkyl group. The outcome of this competition is highly dependent on the structure of the alkyl group. For primary alkyl groups, insertion into the C-Hg bond is the exclusive or predominant pathway. However, as the β-C-H bond becomes more substituted (primary < secondary < tertiary), insertion at this position becomes increasingly favorable. researchgate.net

In the case of diisoamylmercury, where the β-carbon is tertiary, the ratio of β-C-H insertion to C-Hg insertion is 9. This indicates a strong preference for the dichlorocarbene to attack the tertiary C-H bond at the β-position of the isoamyl group, leading to the formation of a dichloromethyl-substituted alkane rather than a product of insertion into the C-Hg bond. researchgate.net This reactivity highlights the role of the organomercurial in trapping a reactive intermediate to generate a new functionalized product.

Table 3: Ratio of β-C-H to C-Hg Insertion of Dichlorocarbene into Dialkylmercurials (R₂Hg)

| Alkyl Group (R) | β-C-H Bond Type | Ratio of β-C-H / C-Hg Insertion | Reference |

| Ethyl | Primary | 0 | researchgate.net |

| n-Propyl | Secondary | 0.3 | researchgate.net |

| Isobutyl | Primary | 0 | researchgate.net |

| sec-Butyl | Secondary | 0.9 | researchgate.net |

| n-Amyl | Secondary | 0.3 | researchgate.net |

| Isoamyl (3-methylbutyl) | Tertiary | 9 | researchgate.net |

| Isopropyl | Primary | 0 | researchgate.net |

Reagent in Stereoselective Syntheses

The application of organomercury compounds in stereoselective synthesis often involves the use of chiral reagents or substrates to control the stereochemical outcome of a reaction. While specific examples detailing the use of this compound as a stereoselective reagent are not prevalent, the principles can be understood from related systems.

A key aspect is the potential to create chiral organomercury compounds. For instance, (-)-2-bromomercuributane has been resolved through an anion exchange method, demonstrating that chiral, optically active organomercurials can be prepared. researchgate.net The subsequent cleavage of the C-Hg bond in such a compound can proceed with retention or inversion of configuration depending on the reaction conditions, offering a pathway to chiral products. researchgate.net

Stereoselectivity in reactions involving organometallic reagents can be high. nih.govresearchgate.net For example, the cross-coupling of chiral bromoallenes with organocuprates, which can be conceptually related to reactions involving organomercurials via transmetalation, proceeds with high 1,3-anti stereoselectivity. nih.gov This allows for the synthesis of enantiomerically enriched products from optically active starting materials, including the formation of quaternary stereogenic centers. nih.gov

Although direct evidence is sparse for this compound, its potential as a reagent in stereoselective synthesis would rely on either using a chiral version of the reagent itself or its reaction with a chiral substrate in a manner that favors the formation of one stereoisomer over another, a common strategy in modern organic synthesis. researchgate.netresearchgate.net

Q & A

Q. What ethical considerations apply to in vivo studies with this compound?

- Methodological Answer : Adhere to institutional animal care guidelines (e.g., NIH Office of Laboratory Animal Welfare). Prioritize alternatives like in vitro models (e.g., 3D liver spheroids) for preliminary toxicity screening. Justify animal use via a harm-benefit analysis, emphasizing reduced sample sizes through optimized experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.